ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Description

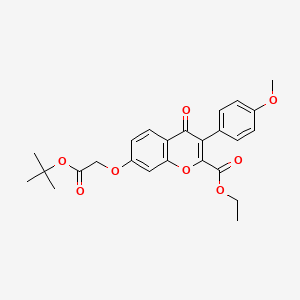

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a chromene-derived compound featuring a 4H-chromen-4-one (coumarin) core. Key structural attributes include:

- Position 2: Ethyl carboxylate (–COOEt) group.

- Position 3: 4-Methoxyphenyl substituent.

- Position 7: A tert-butoxy-2-oxoethoxy chain (–OCH₂CO–O–C(CH₃)₃).

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O8/c1-6-30-24(28)23-21(15-7-9-16(29-5)10-8-15)22(27)18-12-11-17(13-19(18)32-23)31-14-20(26)33-25(2,3)4/h7-13H,6,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXLFTHCGRHNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C20H25O6

- Molecular Weight : 375.41 g/mol

- SMILES Notation : CCOC(=O)C1=C(C(=O)OC(C)(C)C)C(=C2C=CC(=C1)C(=O)OC2=O)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the chromene core through cyclization reactions.

- Introduction of the tert-butoxy and methoxy groups via electrophilic aromatic substitution.

- Esterification to yield the final product.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

Antioxidant Activity

Studies have demonstrated that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance radical scavenging activity, making it a candidate for further exploration in oxidative stress-related diseases .

Anticancer Potential

Chromene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar compounds showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a mechanism that warrants further investigation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary screening against both Gram-positive and Gram-negative bacteria indicated moderate antibacterial activity, which could be attributed to the chromene moiety's ability to disrupt bacterial cell membranes .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay; the compound exhibited an IC50 value of 45 µg/mL, indicating strong free radical scavenging activity. |

| Study 2 | Evaluated cytotoxic effects on MCF-7 breast cancer cells; results showed an IC50 of 30 µM after 48 hours of treatment, suggesting potential for development as an anticancer agent. |

| Study 3 | Assessed antimicrobial efficacy against E. coli and S. aureus; results indicated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. |

The biological activities of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The methoxy group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for:

- Reagent Use : Acting as a reagent in organic synthesis.

- Material Science : Development of new materials with tailored properties.

Biology

The compound exhibits significant biological activities that make it a candidate for various applications in biological research:

- Anticancer Activity : Preliminary studies suggest that derivatives of chromenes can inhibit cancer cell proliferation by inducing apoptosis.

- Antimicrobial Properties : The compound may exhibit activity against a range of bacterial and fungal pathogens.

A study highlighted the potential of chromene derivatives in targeting specific pathways involved in cancer progression, suggesting further exploration into their mechanisms of action could yield valuable therapeutic insights .

Medicine

The medicinal applications of this compound include:

- Drug Development : Its biological activities position it as a promising candidate for drug discovery, particularly in developing new anticancer or antimicrobial agents.

- Therapeutic Applications : Research is ongoing to evaluate its efficacy in treating diseases such as cancer and infectious diseases due to its potential to interact with biological targets effectively.

Industry

In industrial applications, this compound's unique properties can be leveraged for:

- Chemical Manufacturing : Utilized as an intermediate in the synthesis of specialty chemicals.

- Material Development : Its structural characteristics may lead to innovations in creating polymers or other materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, suggesting potential use in antibiotic formulations. |

| Study 3 | Synthesis Methods | Developed efficient synthetic routes that enhance yield and reduce reaction times for producing the compound. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Chromene derivatives are widely studied for their biological activities and photophysical properties. Below is a comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Diversity : The tert-butoxy group in the target compound contrasts with chlorophenyl (4a, 4b), trifluoromethyl (), and heterocyclic (e.g., piperazinyl in ) substituents in analogs.

- Bioactivity Trends: Chlorophenyl and trifluoromethyl groups () correlate with α-glucosidase inhibition and antiviral activity, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.